Bis(4-methylcyclohexyl) phthalate-d4
Description
Foundational Significance of Phthalates in Environmental Science
Phthalates are a group of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC). They are also utilized as solvents and fixatives in a vast array of consumer products, including building materials, personal care products, and food packaging. restek.comquimlab.com.br Due to their widespread use and the fact that they are not chemically bound to the polymer matrix, phthalates can leach into the environment, leading to their ubiquitous presence in air, water, soil, and sediment. restek.com
The environmental and health concerns surrounding phthalates stem from their classification as endocrine-disrupting chemicals (EDCs). bymaz.co.za EDCs can interfere with the body's hormonal systems, potentially leading to adverse effects on reproduction and development in both wildlife and humans. restek.combymaz.co.za Studies have shown that exposure to certain phthalates can impact the reproductive systems of laboratory animals, and associations have been observed between phthalate (B1215562) exposure and various health issues in humans. gcms.cz Consequently, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have taken action to restrict the use of some of the most harmful phthalates. gcms.cz The continuous release and pervasive nature of these compounds in the environment necessitate sensitive and accurate analytical methods for their detection and quantification, in order to assess exposure levels and environmental impact. restek.com
The Critical Role of Deuterated Analogs in Quantitative Chemical Analysis
In the field of quantitative chemical analysis, particularly for trace-level detection of environmental contaminants, achieving accuracy and precision is paramount. Deuterated analogs, such as Bis(4-methylcyclohexyl) phthalate-d4, serve as invaluable tools, primarily as internal standards in isotope dilution mass spectrometry (IDMS). An internal standard is a known amount of a compound added to a sample prior to analysis. It is chosen to be chemically similar to the analyte (the substance being measured) but distinguishable by the analytical instrument.
The key advantage of using a deuterated internal standard is that it behaves almost identically to its non-deuterated counterpart during sample preparation, extraction, and analysis. Any loss of the analyte during these steps will be mirrored by a proportional loss of the deuterated standard. By comparing the instrumental response of the analyte to that of the known quantity of the internal standard, analysts can correct for variations and matrix effects—interferences from other components in the sample—that might otherwise lead to inaccurate results.
The use of stable isotopes like deuterium (B1214612) allows for this correction because the deuterated compound has a slightly higher mass than the native compound. Mass spectrometry can easily differentiate between the two based on this mass difference. This technique significantly enhances the reliability and reproducibility of quantitative measurements, making it a gold standard for the analysis of pollutants like phthalates in complex environmental and biological samples. While specific research explicitly detailing the use of this compound is not widely published, its availability as an analytical standard points to its intended application in such precise quantitative methods. bymaz.co.za
Data Tables
Table 1: Chemical Properties of Bis(4-methylcyclohexyl) Phthalate
| Property | Value |
| Molecular Formula | C22H30O4 |
| Molecular Weight | 358.47 g/mol |
| Boiling Point | 440.9±18.0 °C (Predicted) |
| Density | 1.11±0.1 g/cm3 (Predicted) |
| CAS Number | 18249-11-1 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H30O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
bis(4-methylcyclohexyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H30O4/c1-15-7-11-17(12-8-15)25-21(23)19-5-3-4-6-20(19)22(24)26-18-13-9-16(2)10-14-18/h3-6,15-18H,7-14H2,1-2H3/i3D,4D,5D,6D |
InChI Key |
JKJWMYHRXOJYJS-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2CCC(CC2)C)C(=O)OC3CCC(CC3)C)[2H])[2H] |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(CC3)C |
Origin of Product |
United States |
Synthesis and Structural Elucidation of Bis 4 Methylcyclohexyl Phthalate D4
Synthetic Pathways for Deuterium (B1214612) Incorporation
The introduction of deuterium into the aromatic ring of the phthalate (B1215562) moiety is the key step in the synthesis of Bis(4-methylcyclohexyl) phthalate-d4. A common and efficient strategy involves a two-step process starting from a deuterated precursor, followed by esterification with the appropriate alcohol.
A plausible and effective synthetic route begins with Phthalic Anhydride-d4. This deuterated intermediate can be synthesized through the oxidation of o-xylene-d4. wikipedia.org The general principle of this reaction involves passing a mixture of the deuterated o-xylene (B151617) and air over a catalyst, such as vanadium pentoxide, at elevated temperatures (typically 320–400 °C). wikipedia.org Alternatively, Phthalic Anhydride-d4 can be prepared by the dehydration of Phthalic Acid-d4. google.com Above 180°C, phthalic acid readily dehydrates to form the corresponding anhydride (B1165640). wikipedia.org
Once the Phthalic Anhydride-d4 is obtained, the synthesis proceeds via a Fischer-Speier esterification reaction with 4-methylcyclohexanol (B52717). wikipedia.org In this reaction, the phthalic anhydride-d4 is reacted with two equivalents of 4-methylcyclohexanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated under reflux with the continuous removal of water to drive the equilibrium towards the formation of the diester product, this compound. chegg.com
Step 1: Formation of Monoester C₆D₄(CO)₂O + C₇H₁₄O → C₆D₄(CO₂H)CO₂C₇H₁₃
Step 2: Formation of Diester C₆D₄(CO₂H)CO₂C₇H₁₃ + C₇H₁₄O ⇌ C₆D₄(CO₂C₇H₁₃)₂ + H₂O
Interactive Table 1: Synthetic Scheme for this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Phthalic Anhydride-d4, 4-Methylcyclohexanol | Acid catalyst (e.g., H₂SO₄), Heat | Mono(4-methylcyclohexyl) phthalate-d4 |
| 2 | Mono(4-methylcyclohexyl) phthalate-d4, 4-Methylcyclohexanol | Acid catalyst, Heat, Water removal | This compound |
Spectroscopic Characterization Techniques for Isotopic Purity and Structural Integrity
To confirm the successful synthesis and to determine the isotopic purity and structural integrity of this compound, a combination of spectroscopic techniques is employed. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used for this characterization. nih.gov
Mass Spectrometry (MS): Mass spectrometry is essential for verifying the molecular weight of the synthesized compound and confirming the incorporation of the deuterium atoms. The molecular weight of this compound is expected to be 4 atomic mass units (amu) higher than its non-deuterated counterpart due to the presence of four deuterium atoms instead of four hydrogen atoms on the phthalate ring. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. nih.gov
Interactive Table 2: Molecular Weight Comparison
| Compound | Chemical Formula | Exact Mass (Da) |
| Bis(4-methylcyclohexyl) phthalate | C₂₂H₃₀O₄ | 358.21 |
| This compound | C₂₂H₂₆D₄O₄ | 362.24 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule and confirming the location of the deuterium labels.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons of the phthalate ring (typically found in the range of 7.5-7.7 ppm) would be absent or significantly diminished. rsc.org The presence of the signals corresponding to the 4-methylcyclohexyl groups would remain, confirming the successful esterification.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton. In the deuterated compound, the carbon atoms of the aromatic ring that are bonded to deuterium will exhibit characteristic splitting patterns (C-D coupling) and a decrease in signal intensity compared to the non-deuterated analogue. researchgate.net
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the aromatic region of the ²H NMR spectrum would provide definitive evidence of successful deuterium incorporation onto the phthalate ring.
Interactive Table 3: Hypothetical NMR Data Comparison
| Nucleus | Bis(4-methylcyclohexyl) phthalate (Expected Shifts) | This compound (Expected Observations) |
| ¹H NMR | ~7.5-7.7 ppm (m, 4H, Ar-H) | Absence or significant reduction of signals in the 7.5-7.7 ppm region. |
| ~0.9-2.0 ppm (m, 22H, Cyclohexyl-H) | Signals corresponding to the methylcyclohexyl protons remain. | |
| ~3.9-4.2 ppm (m, 4H, -O-CH-) | Signals corresponding to the ester linkage protons remain. | |
| ¹³C NMR | ~128-132 ppm (Ar-C) | Signals for deuterated carbons show C-D coupling and reduced intensity. |
| ~22-70 ppm (Cyclohexyl-C) | Signals for cyclohexyl carbons remain largely unchanged. | |
| ~167 ppm (C=O) | Carbonyl signal remains. |
By combining the data from these spectroscopic methods, researchers can unequivocally confirm the identity, isotopic enrichment, and structural integrity of the synthesized this compound, ensuring its suitability as an internal standard for analytical testing. nih.gov
Environmental Occurrence and Distribution Studies of Phthalates Utilizing Bis 4 Methylcyclohexyl Phthalate D4
Aquatic Systems: Freshwater, Marine, and Wastewater Analysis
The analysis of phthalates in aquatic environments is crucial for understanding their distribution and fate. While specific studies deploying Bis(4-methylcyclohexyl) phthalate-d4 are not prevalent in the literature, the methodology for its use can be inferred from the numerous studies on other phthalates in water systems. In such studies, a known amount of the deuterated standard is added to the water sample at the beginning of the analytical procedure.
The sample then undergoes extraction, typically liquid-liquid extraction or solid-phase extraction (SPE), to isolate the phthalates from the water matrix. During this process, any loss of the target analyte, Bis(4-methylcyclohexyl) phthalate (B1215562), would be mirrored by a proportional loss of the this compound. Subsequent analysis by GC-MS allows for the differentiation of the deuterated standard from the native analyte based on their mass-to-charge ratios. The ratio of the native analyte to the deuterated standard is used to calculate the precise concentration of the former in the original sample. This approach is applicable to freshwater, marine water, and complex wastewater matrices, where the presence of dissolved organic matter and other co-extractants can interfere with quantification.
Table 1: Representative Concentrations of Phthalates in Various Aquatic Systems This table presents typical concentration ranges for common phthalates found in aquatic environments. The analysis of Bis(4-methylcyclohexyl) phthalate would follow a similar pattern, with this compound used as an internal standard.
| Phthalate | Freshwater Conc. (ng/L) | Marine Water Conc. (ng/L) | Wastewater Effluent Conc. (ng/L) |
|---|---|---|---|
| Dimethyl phthalate (DMP) | 10 - 500 | <10 - 100 | 100 - 2000 |
| Diethyl phthalate (DEP) | 20 - 1000 | <10 - 200 | 200 - 5000 |
| Dibutyl phthalate (DBP) | 50 - 2000 | <20 - 500 | 500 - 10000 |
| Bis(2-ethylhexyl) phthalate (DEHP) | 100 - 5000 | <50 - 1000 | 1000 - 50000 |
Terrestrial Environments: Soil and Sediment Contamination Profiling
In soil and sediment, phthalates tend to accumulate due to their hydrophobic nature. The analysis of these complex solid matrices benefits significantly from the use of isotope dilution with this compound. The procedure involves spiking the sample with the deuterated standard, followed by extraction using methods such as Soxhlet extraction, pressurized liquid extraction, or ultrasonic extraction.
The resulting extract is often complex and requires a cleanup step to remove interfering compounds before GC-MS analysis. The co-extraction of the deuterated standard with the native analyte ensures that any variations in extraction efficiency and losses during cleanup are accounted for, leading to accurate quantification. This is particularly important for soil and sediment samples, which can have highly variable compositions of organic matter and minerals that affect analytical recovery. While specific data for Bis(4-methylcyclohexyl) phthalate is limited, studies on other phthalates demonstrate the importance of this approach for obtaining reliable data on contaminant levels in terrestrial environments. ntua.gr
Table 2: Illustrative Concentrations of Phthalates in Soil and Sediment This table provides example concentrations of frequently detected phthalates in terrestrial samples. The analysis of Bis(4-methylcyclohexyl) phthalate would utilize this compound for accurate quantification.
| Phthalate | Soil Conc. (ng/g dry weight) | Sediment Conc. (ng/g dry weight) |
|---|---|---|
| DMP | 5 - 100 | 10 - 500 |
| DEP | 10 - 200 | 20 - 1000 |
| DBP | 20 - 1000 | 50 - 5000 |
| DEHP | 50 - 5000 | 100 - 20000 |
Atmospheric and Indoor Dust Contamination Assessments
Phthalates are semi-volatile organic compounds and can be present in the atmosphere, both in the gas phase and adsorbed to particulate matter. Indoor dust is a significant reservoir for phthalates released from consumer products. The analysis of air samples, typically collected on sorbent tubes or filters, and dust samples relies on the same principles of isotope dilution.
For air analysis, the collection media are spiked with this compound before extraction. For dust analysis, the deuterated standard is added to the dust sample prior to extraction. The use of the deuterated standard is critical for correcting for variability in extraction efficiency and for potential losses during sample handling and cleanup. This ensures that the reported concentrations of Bis(4-methylcyclohexyl) phthalate accurately reflect its levels in the air and dust, providing valuable information for exposure assessments.
Analysis in Manufactured Goods and Food Contact Materials
The primary source of phthalate contamination in the environment and human exposure is their migration from manufactured goods, including plastics, personal care products, and food contact materials. Determining the concentration of Bis(4-methylcyclohexyl) phthalate in these materials is essential for understanding its potential for release.
The analysis of solid and semi-solid manufactured goods often involves dissolution or extraction of the polymer matrix. The addition of this compound at the outset of the sample preparation is crucial for accurate quantification, as the extraction processes can be complex and may not be exhaustive. By using an internal standard that behaves chemically like the analyte of interest, a reliable measurement of the Bis(4-methylcyclohexyl) phthalate content in the original product can be achieved.
Spatiotemporal Distribution Patterns of Phthalates
By employing a robust analytical method using this compound as an internal standard, researchers can confidently generate high-quality data on the concentration of Bis(4-methylcyclohexyl) phthalate across different geographical locations and over various time periods. This data is fundamental to establishing spatiotemporal distribution patterns.
For instance, by analyzing water samples from various points along a river, from its source to its mouth, it is possible to identify point sources of pollution and understand the transport and fate of the contaminant. Similarly, analyzing sediment cores can provide a historical record of contamination. Long-term monitoring of air or dust at specific locations can reveal trends in phthalate levels, which may be influenced by changes in industrial production, consumer use, and regulations. The accuracy afforded by the use of deuterated internal standards like this compound is indispensable for the reliability of these environmental fate and transport models.
Environmental Fate and Mechanistic Transformation Pathways of Phthalates: Insights from Deuterated Tracers
Abiotic Degradation Mechanisms: Photolysis and Hydrolysis Kinetics
Abiotic degradation processes, including photolysis and hydrolysis, play a role in the transformation of phthalates in the environment, although their significance can vary depending on the specific phthalate (B1215562) and environmental conditions. nih.govnih.gov
Photolysis: This process involves the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. nih.gov For many phthalates, direct photolysis in water is a slow process. researchgate.net However, indirect photolysis, which is facilitated by other light-absorbing substances in the water, can be more significant. nih.govresearchgate.net For instance, the presence of natural water constituents like nitrate (B79036) ions and ferric ions can promote the photodegradation of phthalates like di(2-ethylhexyl) phthalate (DEHP) by generating hydroxyl radicals (•OH). nih.govresearchgate.net The efficiency of photolysis can be influenced by factors such as pH, with degradation rates for some phthalates being higher in acidic or alkaline conditions compared to neutral pH. nih.gov The length of the alkyl chains on the phthalate molecule can also affect the rate of photodegradation. frontiersin.org
Hydrolysis: This is a chemical reaction in which a water molecule breaks one or more chemical bonds. For phthalate esters, hydrolysis results in the formation of a monoester and the corresponding alcohol, and can further proceed to form phthalic acid. nih.govresearchgate.net The rate of hydrolysis is influenced by pH and the molecular structure of the phthalate, particularly the length of the alkyl side chains. researchgate.net Generally, hydrolysis is not considered a primary degradation pathway for many phthalate esters in most environmental settings. nih.gov However, under specific conditions, such as those found in lower landfill layers, hydrolysis can become a more important transformation process. nih.gov
| Degradation Process | Influencing Factors | General Significance for Phthalates |
| Photolysis | Sunlight intensity, pH, presence of photosensitizers (e.g., nitrates, ferric ions) nih.govnih.gov | Can be a significant degradation pathway, especially indirect photolysis in surface waters. nih.govnih.gov |
| Hydrolysis | pH, temperature, alkyl chain length researchgate.net | Generally a slow process in most natural environments, but can be significant under specific conditions (e.g., landfills). nih.gov |
Interactive Data Table: Click on headers to sort.
Biotic Degradation Processes: Microbial Mediated Transformation Pathways
Biodegradation is considered the primary mechanism for the breakdown of phthalates in the environment. researchgate.netd-nb.info A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade phthalates under both aerobic and anaerobic conditions. d-nb.infonih.govresearchgate.net
The initial step in the aerobic biodegradation of phthalate esters is typically the hydrolysis of the ester bonds by enzymes called esterases, which are produced by microorganisms. d-nb.infonih.gov This enzymatic action cleaves the phthalate diester into a monoester and an alcohol. d-nb.info The monoester can then be further hydrolyzed to phthalic acid. Phthalic acid is a central intermediate that is subsequently degraded through various metabolic pathways, often leading to the opening of the aromatic ring and eventual mineralization to carbon dioxide and water. d-nb.info Some bacteria can utilize phthalates as their sole source of carbon and energy. nih.gov
Under anaerobic conditions, the degradation pathway is different and involves the initial conversion of phthalate to a thioester with coenzyme A, followed by decarboxylation. researchgate.net Microbial communities in environments such as soil, sediment, and wastewater treatment plants are instrumental in the natural attenuation of phthalate contamination. d-nb.info The efficiency of biodegradation can be influenced by environmental factors such as temperature, pH, oxygen availability, and the presence of other organic matter.
| Microbial Group | Key Enzymes | Typical Transformation Products | Environmental Compartment |
| Aerobic Bacteria | Esterases, Dioxygenases d-nb.infonih.gov | Monoesters, Phthalic Acid, Protocatechuate d-nb.info | Soil, Water, Sediment d-nb.info |
| Fungi | Esterases nih.gov | Monoesters, Phthalic Acid nih.gov | Soil, Wastewater nih.gov |
| Anaerobic Bacteria | CoA Ligases, Decarboxylases researchgate.net | Phthaloyl-CoA, Benzoyl-CoA researchgate.net | Sediments, Landfills researchgate.net |
Interactive Data Table: Click on headers to sort.
Sorption, Desorption, and Mobility in Environmental Compartments
The movement and distribution of phthalates in the environment are heavily influenced by sorption and desorption processes. Sorption refers to the binding of chemicals to solid particles, such as soil and sediment, while desorption is the release of these chemicals back into the surrounding medium. researchgate.netwur.nl
The extent of sorption is largely dependent on the hydrophobicity of the phthalate, which is related to the length of its alkyl chains, and the characteristics of the environmental matrix, particularly its organic carbon content. researchgate.netwur.nl Phthalates with longer alkyl chains, like DEHP, tend to be more hydrophobic and therefore exhibit stronger sorption to soil and sediment organic matter. wur.nl This strong binding reduces their mobility in the environment, making them less likely to leach into groundwater but more likely to accumulate in soils and sediments. researchgate.netnih.gov
Conversely, phthalates with shorter alkyl chains are generally more water-soluble and less strongly sorbed, leading to greater mobility in the environment. The presence of dissolved organic matter in water can also affect the mobility of phthalates by forming complexes that can either enhance or reduce their transport. researchgate.net
Volatilization and Atmospheric Transport Dynamics
Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. For phthalates, this process can be a significant pathway for their entry into the atmosphere, especially from sources where they are used in high concentrations, such as PVC plastics. researchgate.net Once in the atmosphere, phthalates can exist in both the gas phase and adsorbed to particulate matter. researchgate.net
The tendency of a phthalate to volatilize is related to its vapor pressure, which is in turn influenced by its molecular weight. Phthalates with lower molecular weights are generally more volatile. Atmospheric transport can then distribute these compounds over long distances, leading to their deposition in remote areas far from their original sources. researchgate.net This long-range transport contributes to the ubiquitous presence of phthalates in the global environment. researchgate.net
Advanced Modeling Approaches for Environmental Persistence
Predicting the environmental persistence of chemicals like phthalates is a complex task that increasingly relies on advanced modeling approaches. cefic-lri.org Multi-media fate models are computational tools that simulate the distribution and transformation of a chemical in different environmental compartments, including air, water, soil, and biota. cefic-lri.org
Innovations and Future Directions in Bis 4 Methylcyclohexyl Phthalate D4 Research Applications
Development of Novel Analytical Standards and Reference Materials
The accuracy and reliability of analytical measurements for environmental contaminants like phthalates are fundamentally dependent on the availability of high-quality analytical standards and certified reference materials (CRMs). Bis(4-methylcyclohexyl) phthalate-d4 plays a pivotal role in the development of these essential materials.
The creation of CRMs for phthalates, for instance in polymer or soil matrices, is a meticulous process that involves ensuring homogeneity and stability of the material. ykcs.ac.cnresearchgate.net Isotope dilution-gas chromatography/mass spectrometry (ID-GC/MS) is a primary method for assigning certified values to these materials, a process where a deuterated internal standard like this compound is indispensable. researchgate.net The development of such CRMs is often guided by international standards like ISO Guide 35 to ensure their quality and traceability. researchgate.net
Governmental and regulatory bodies recognize the importance of these materials. For example, the U.S. Consumer Product Safety Commission has reported on the development of phthalate (B1215562) standard reference materials to ensure compliance with safety regulations for children's products. cpsc.gov The availability of this compound as a neat analytical standard or in solution allows laboratories to create their own calibration standards and quality control materials, essential for routine analysis. lgcstandards.comaccustandard.com
Table 1: Properties of Bis(4-methylcyclohexyl) phthalate and its Deuterated Analogue
| Property | Bis(4-methylcyclohexyl) phthalate | This compound |
| CAS Number | 18249-11-1 | Not available |
| Molecular Formula | C22H30O4 | C22H26D4O4 |
| Molecular Weight | 358.47 g/mol | Approx. 362.50 g/mol |
| Primary Use | Plasticizer for optical films | Internal standard, reference material |
This table is generated based on data from various chemical suppliers and databases. lgcstandards.comchemicalbook.comnih.gov
Application in Method Validation and Interlaboratory Harmonization Studies
Method validation is a critical requirement for any analytical laboratory to ensure that a specific method is suitable for its intended purpose. The use of isotopically labeled internal standards is a cornerstone of robust method validation, particularly for chromatography-mass spectrometry techniques. sigmaaldrich.com this compound, by closely mimicking the chemical and physical behavior of its non-deuterated counterpart, can correct for variations in sample preparation, extraction efficiency, and instrument response. sigmaaldrich.commdpi.com This is especially crucial when dealing with complex matrices like soil, sludge, or biological tissues where matrix effects can significantly impact analytical results. nih.gov
Interlaboratory harmonization is essential for ensuring that data generated by different laboratories are comparable, a key aspect of large-scale environmental monitoring and human biomonitoring programs. nih.gov Proficiency testing schemes often employ materials spiked with target analytes and their isotopically labeled analogues to assess laboratory performance. nih.govnih.gov The use of this compound in such studies would allow for a more accurate assessment of inter-laboratory variability in the analysis of Bis(4-methylcyclohexyl) phthalate. A study on phthalate biomarkers in human urine under the HBM4EU project demonstrated that the use of isotopically labelled internal standards and participation in proficiency testing led to a substantial improvement in the comparability of results among 28 participating laboratories. nih.gov
Table 2: Key Parameters in Method Validation Utilizing Deuterated Standards
| Validation Parameter | Role of this compound |
| Accuracy/Recovery | Used to correct for analyte loss during sample processing. |
| Precision | Improves repeatability and reproducibility by minimizing variability. |
| Matrix Effects | Compensates for signal suppression or enhancement from co-eluting species. |
| Limit of Quantification (LOQ) | Enables more reliable determination of low analyte concentrations. |
This table synthesizes information on the general application of deuterated standards in analytical method validation. mdpi.comchromatographyonline.com
Mechanistic Investigations of Chemical Processes
Deuterated standards like this compound are powerful tools for elucidating the mechanisms of chemical and biological processes. By tracing the metabolic fate of the labeled compound, researchers can identify and quantify its degradation products and metabolites. nih.gov This is analogous to a study where Bis(2-ethylhexyl)phthalate-3,4,5,6-d4 was used to investigate the influence of the parent compound on adipogenesis in a human cell culture model and to quantify its degradation through both biotic and abiotic pathways. sigmaaldrich.com
Understanding the mass spectral fragmentation of phthalates is fundamental to these mechanistic studies. researchgate.netepa.gov The characteristic base peak for many phthalate esters is m/z 149, corresponding to the protonated phthalic anhydride (B1165640) fragment. researchgate.net The deuterated analogue would exhibit a corresponding shift in the mass of this fragment, allowing for clear differentiation from the non-labeled compound in complex mixtures.
Furthermore, this compound can be used in environmental fate and transport studies to track the movement of this specific phthalate through different environmental compartments, such as water, soil, and air. researchgate.net This information is vital for conducting accurate ecological risk assessments. frontiersin.org By using the labeled compound, researchers can distinguish between the compound added for the study and any pre-existing background contamination, leading to more precise models of its environmental behavior.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
